3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry

Procure this meta-substituted phenylpropanoic acid derivative for reproducible SAR studies. The N-ethylurea group confers a specific LogP (~1.85) and hydrogen-bonding profile critical for target engagement assays, distinct from methyl or unsubstituted analogs. The carboxylic acid handle enables diverse downstream derivatization. Essential for medicinal chemistry campaigns requiring precise physicochemical tuning.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 1221792-59-1
Cat. No. B1391771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid
CAS1221792-59-1
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=CC(=C1)CCC(=O)O
InChIInChI=1S/C12H16N2O3/c1-2-13-12(17)14-10-5-3-4-9(8-10)6-7-11(15)16/h3-5,8H,2,6-7H2,1H3,(H,15,16)(H2,13,14,17)
InChIKeyINBXMIAYCHEVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid (CAS 1221792-59-1): A Meta-Substituted Phenylpropanoic Acid Building Block with Ethylurea Functionality


3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid (CAS 1221792-59-1) is a meta-substituted phenylpropanoic acid derivative featuring an N-ethylurea functional group attached to the aromatic ring at the 3-position . The compound is characterized by a molecular weight of 236.27 g/mol and a molecular formula of C12H16N2O3, with typical commercial purity specifications ranging from 95% to 98% . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and organic synthesis, where the ethylurea moiety confers distinct physicochemical properties and potential hydrogen-bonding interactions compared to unsubstituted analogs .

Why 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid Cannot Be Replaced by Other Phenylpropanoic Acid Analogs


Generic substitution of 3-(3-[(ethylamino)carbonyl]aminophenyl)propanoic acid with other phenylpropanoic acid derivatives—such as the unsubstituted 3-(3-aminophenyl)propanoic acid or methyl/phenyl urea analogs [1]—is precluded by the specific hydrogen-bonding capacity and steric profile of the ethylurea group. The N-ethyl substitution modulates solubility, lipophilicity (LogP ~1.85 ), and molecular recognition events in target binding pockets. Even subtle changes in urea N-substitution (e.g., methyl vs. ethyl) can significantly alter biological activity, metabolic stability, and synthetic utility in downstream derivatization. Consequently, selection of the specific ethyl-substituted variant is critical for maintaining reproducible results in structure-activity relationship (SAR) studies, medicinal chemistry campaigns, and chemical biology applications where the ethylurea pharmacophore or functional handle is essential.

3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid: Comparative Evidence for Differentiated Selection in Research and Procurement


Comparison of Calculated LogP Values as an Indicator of Lipophilicity Relative to Unsubstituted and Methyl-Substituted Analogs

Calculated partition coefficients (LogP) serve as quantitative predictors of compound lipophilicity, which directly influences membrane permeability, solubility, and in vivo distribution. The ethylurea derivative exhibits a higher predicted LogP compared to its unsubstituted amino analog and a moderate value relative to the methyl-substituted urea analog, suggesting distinct lipophilicity that may favor specific cellular uptake or target engagement profiles . This class-level inference is based on computed physicochemical parameters from vendor databases.

Lipophilicity Physicochemical Property Prediction Medicinal Chemistry

Quantification of Hydrogen Bond Donor/Acceptor Counts as a Proxy for Intermolecular Interaction Potential

The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a compound's solubility, permeability, and target binding. The target compound possesses 3 hydrogen bond donors and 2 hydrogen bond acceptors, as specified in vendor data sheets . In contrast, the unsubstituted 3-(3-aminophenyl)propanoic acid has only 1 HBD and 2 HBA, while the methylurea analog maintains the same HBD count. The additional HBD in the ethylurea derivative arises from the secondary amide N-H group, providing enhanced hydrogen-bonding capacity that may improve affinity for certain biological targets or alter crystal packing behavior .

Hydrogen Bonding Molecular Recognition Drug Design

Assessment of Rotatable Bond Count as an Indicator of Conformational Flexibility

Rotatable bonds contribute to a molecule's conformational entropy and can affect its ability to adopt bioactive conformations. The target compound has 5 rotatable bonds, as reported in vendor databases . This number is similar to the methylurea analog but greater than the unsubstituted 3-(3-aminophenyl)propanoic acid (4 rotatable bonds). The additional rotatable bond arises from the ethyl group on the urea, providing a modest increase in conformational flexibility. While this does not constitute a major differentiation, it may influence binding kinetics or entropy-driven binding in certain protein targets.

Conformational Analysis Molecular Dynamics Drug-Likeness

Polar Surface Area (TPSA) Comparison and Implications for Membrane Permeability

Topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a TPSA of 78.43 Ų, as reported by a vendor . This value falls below the typical threshold of 140 Ų for good oral absorption but is higher than that of the unsubstituted amine analog (estimated TPSA ~60 Ų). The increased polarity is due to the additional urea carbonyl and amine groups. This intermediate TPSA value may position the ethylurea derivative favorably for cellular assays where some polarity is desirable for solubility but not so high as to preclude passive diffusion.

Polar Surface Area Drug Absorption ADME

Recommended Application Scenarios for 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic Acid Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies Exploring Urea N-Substitution Effects

The ethylurea moiety provides a specific steric and electronic profile that can be systematically compared to methyl, propyl, or aryl urea analogs in SAR campaigns. The quantitative LogP increase (~1.85 vs. ~1.0 for methyl analog) and enhanced hydrogen-bonding capacity (3 HBD vs. 1 HBD for unsubstituted amine) make this compound an ideal probe for investigating the role of lipophilicity and hydrogen bonding in target engagement. Procurement of the ethyl-substituted variant ensures that observed biological activity can be directly attributed to the N-ethyl substituent, a critical control in medicinal chemistry optimization .

Synthesis of More Complex Urea-Containing Molecules via Carboxylic Acid Derivatization

The carboxylic acid functional group enables a wide range of chemical transformations, including amide coupling, esterification, and reduction. The ethylurea group remains stable under these conditions, allowing the compound to serve as a versatile building block for generating focused libraries of urea-containing analogs. The differentiated physicochemical properties (e.g., LogP, TPSA) of the final products can be tuned by leveraging the ethyl group's hydrophobic contribution, making this compound a preferred starting material over the unsubstituted or methyl analogs when higher lipophilicity is desired .

Biochemical Assays Requiring Moderate Lipophilicity and Hydrogen Bonding Potential

With a calculated LogP of 1.845 and a TPSA of 78.43 Ų, this compound occupies a physicochemical space that balances membrane permeability with aqueous solubility. This profile is particularly suitable for cell-based assays where compound penetration is necessary, but excessive lipophilicity could lead to nonspecific binding or precipitation. Researchers seeking to test hypotheses related to urea-mediated hydrogen bonding with target proteins should prioritize this compound over the more polar unsubstituted amine analog [1].

Crystallization and Solid-State Studies of Urea-Containing Phenylpropanoic Acids

The presence of three hydrogen bond donors (carboxylic acid O-H, urea N-H ×2) in the ethylurea derivative enhances intermolecular hydrogen-bonding networks compared to analogs with fewer donors. This property can influence crystal packing, polymorphism, and co-crystal formation. Procurement of this specific compound is essential for studying structure-property relationships in solid-state chemistry, as the ethyl group's steric effect may also impact crystal lattice energy and morphology .

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